N,N-dimethylpyrimidin-4-amine
Overview
Description
“N,N-dimethylpyrimidin-4-amine” is an organic compound that belongs to the class of aminopyrimidines . It is also known as “4-(Dimethylamino)pyridine” or “DMAP” and has the empirical formula C7H10N2 . Its molecular weight is 122.17 .
Synthesis Analysis
The synthesis of new this compound based ionic liquids has been reported . These ionic liquids have been used as efficient catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N3. The exact mass is 123.08000 .Chemical Reactions Analysis
“this compound” based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .Scientific Research Applications
Antifungal Applications
N,N-dimethylpyrimidin-4-amine derivatives have been explored for their antifungal properties. For instance, certain synthesized compounds containing this moiety have shown significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of this compound derivatives as effective antifungal agents (Jafar et al., 2017).
Antiangiogenic Properties
Research on this compound derivatives has also revealed their potential as antiangiogenic compounds. A study involving docking simulations found that these compounds demonstrated significant binding affinity with VEGFR-2 kinase, a key target in antiangiogenic therapy. This suggests their potential use in the treatment of diseases where angiogenesis plays a critical role, such as cancer (Jafar & Hussein, 2021).
Glycomic Analysis
This compound has been utilized in the field of glycomic analysis. A study demonstrated the use of a chemical tag, dimethyl pyrimidinyl ornithine (DiPyrO), based on this compound for quantitative analysis of N-linked glycans. This has applications in the study of glycoproteins and could have significant implications in biomedicine and pharmacology (Chen et al., 2018).
Chemical Synthesis and Structural Analysis
This compound and its derivatives have been extensively used in the synthesis of various chemical compounds. Studies have explored its reactivity and the resulting products have been analyzed for their structure and potential applications. This includes the synthesis of heterocyclic compounds, pyrimidine derivatives, and studies on their crystal structures. These synthesized compounds have potential applications in various fields, including pharmaceuticals and material science (Repich et al., 2017).
Mechanism of Action
Target of Action
N,N-dimethylpyrimidin-4-amine is primarily used as a catalyst in organic synthesis . It has been reported to be an efficient catalyst for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . The primary targets of this compound are therefore the reactants in these chemical reactions.
Mode of Action
This compound interacts with its targets by facilitating the chemical reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reactions being catalyzed.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of indoles and 1H-tetrazoles . The downstream effects of these pathways can vary widely, as indoles and 1H-tetrazoles are used in the synthesis of a variety of different compounds, including pharmaceuticals and dyes .
Result of Action
The molecular and cellular effects of this compound’s action are the successful synthesis of indoles and 1H-tetrazoles . These compounds can then be used in further reactions to produce a variety of different products.
properties
IUPAC Name |
N,N-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIOWULDXZJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342166 | |
Record name | 4-(Dimethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31401-45-3 | |
Record name | 4-(Dimethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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